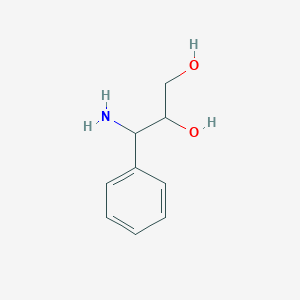
(4-(Methylselanyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Methylselanyl)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a benzene ring substituted with a methylseleno group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Methylselanyl)phenyl)boronic acid typically involves the introduction of the boronic acid group to a pre-functionalized benzene ring. One common method is the borylation of 4-(Methylseleno)iodobenzene using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale boronic acid synthesis apply. These methods often involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: (4-(Methylselanyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The methylseleno group can be oxidized to form selenoxide or selenone derivatives.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Selenoxide or selenone derivatives.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
(4-(Methylselanyl)phenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Investigated for its potential role in biological systems due to the presence of selenium, which is an essential trace element.
Medicine: Explored for its potential anticancer properties, as selenium compounds have been shown to exhibit anticancer activity.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (4-(Methylselanyl)phenyl)boronic acid in various reactions involves the formation of a palladium-boron complex in Suzuki-Miyaura coupling, which facilitates the transfer of the aryl group to the palladium center. The methylseleno group can undergo redox reactions, influencing the compound’s reactivity and stability.
Molecular Targets and Pathways:
Suzuki-Miyaura Coupling: The palladium catalyst and boronic acid group are key players.
Biological Systems: Selenium-containing compounds can interact with selenoproteins and influence redox homeostasis.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Lacks the methylseleno group, making it less versatile in certain reactions.
4-(Methoxycarbonyl)benzeneboronic Acid: Contains a methoxycarbonyl group instead of a methylseleno group, leading to different reactivity and applications.
Uniqueness: (4-(Methylselanyl)phenyl)boronic acid is unique due to the presence of the methylseleno group, which imparts distinct redox properties and potential biological activity. This makes it a valuable compound for specialized applications in organic synthesis and biomedical research.
Eigenschaften
Molekularformel |
C7H9BO2Se |
|---|---|
Molekulargewicht |
214.93 g/mol |
IUPAC-Name |
(4-methylselanylphenyl)boronic acid |
InChI |
InChI=1S/C7H9BO2Se/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3 |
InChI-Schlüssel |
DOQUWQLGKPFQBY-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)[Se]C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Bis(2-propenyloxy)phosphinyl]acetic acid](/img/structure/B8385198.png)


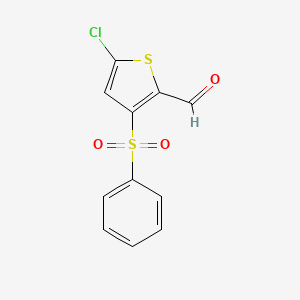


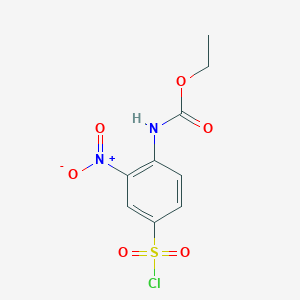
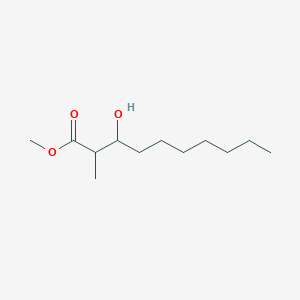

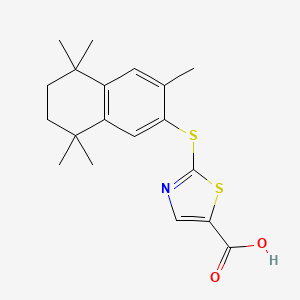
![Methyl 2-methyl-2-[(pyrazin-2-ylcarbonyl)amino]propanoate](/img/structure/B8385237.png)

